3'-Sialyl-Lewis-a tetrasaccharide
Description
Nomenclature and Structural Definition of 3'-Sialyl-Lewis-a Tetrasaccharide
3'-Sialyl-Lewis-a is a complex carbohydrate antigen with the Chemical Abstracts Service (CAS) registry number 92448-22-1. sigmaaldrich.com Its empirical formula is C31H52N2O23, and it has a molecular weight of approximately 820.74 g/mol . sigmaaldrich.com This tetrasaccharide is a key structure found on the termini of glycolipids and glycoproteins embedded in the cell membrane.
Compositional and Linkage Specificity (Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc)
The structure of 3'-Sialyl-Lewis-a is defined by a specific sequence of four monosaccharide units linked together in a precise arrangement. sigmaaldrich.com The core of this structure is a lactosamine unit, which is composed of N-acetylglucosamine (GlcNAc) and galactose (Gal). The defining features of sLea are the addition of a sialic acid (in the form of N-acetylneuraminic acid, Neu5Ac) and a fucose (Fuc) residue.
The precise linkage of these monosaccharides is critical to its identity and function. The full nomenclature, Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc, describes these linkages:
Neu5Acα2-3Gal: Sialic acid is attached to the galactose residue via an α2-3 linkage.
Galβ1-3GlcNAc: The galactose is linked to the N-acetylglucosamine residue through a β1-3 linkage, forming a type 1 chain.
Fucα1-4GlcNAc: The fucose residue is attached to the N-acetylglucosamine residue via an α1-4 linkage.
This specific arrangement of sugars and their linkages distinguishes 3'-Sialyl-Lewis-a from other related glycan structures.
Distinction and Comparison with Sialyl-Lewis-x Tetrasaccharide in Glycobiology
In the realm of glycobiology, 3'-Sialyl-Lewis-a is often discussed in conjunction with its structural isomer, Sialyl-Lewis-x (sLex). Both are tetrasaccharides composed of the same four monosaccharides: sialic acid, galactose, N-acetylglucosamine, and fucose. nih.gov However, the key difference lies in the linkage of the fucose and galactose residues to the N-acetylglucosamine.
In sLea, the galactose is linked to GlcNAc in a β1-3 configuration (a type 1 chain), and the fucose is attached via an α1-4 linkage. frontiersin.orgnih.gov In contrast, sLex features a β1-4 linkage between galactose and GlcNAc (a type 2 chain) and an α1-3 linkage for the fucose. wikipedia.orgcymitquimica.com This seemingly subtle structural variance results in distinct three-dimensional shapes, leading to different biological recognition and functions.
| Feature | 3'-Sialyl-Lewis-a (sLea) | Sialyl-Lewis-x (sLex) |
|---|---|---|
| Core Chain Type | Type 1 (Galβ1-3GlcNAc) | Type 2 (Galβ1-4GlcNAc) |
| Fucose Linkage | α1-4 to GlcNAc | α1-3 to GlcNAc |
| Sialic Acid Linkage | α2-3 to Galactose | |
| Associated Cancer Antigen | CA19-9 | CD15s |
Historical Context and Initial Discoveries in Carbohydrate Biology
The discovery of the Lewis blood group antigens, to which sLea belongs, dates back to studies on red blood cell incompatibilities. wikipedia.org The "Lewis" name itself originates from the family in which these antigens were first identified. wikipedia.org Over time, with the development of monoclonal antibody technology, researchers were able to precisely define the structures of these carbohydrate antigens.
The identification of sLea as a tumor-associated antigen was a significant milestone. It was found to be the epitope for the CA19-9 antibody, which is now a widely used serological biomarker for certain types of cancer, particularly gastrointestinal cancers. nih.govbiosynth.com This discovery highlighted the crucial role that specific glycan structures play in the pathology of cancer. Further research has elucidated the enzymatic pathways responsible for the synthesis of sLea, involving specific sialyltransferases and fucosyltransferases.
Overall Biological Significance within Glycoconjugate Systems
The this compound, as part of larger glycoconjugates (glycoproteins and glycolipids), plays a pivotal role in various biological processes. Its primary function is related to cell-cell recognition and adhesion. nih.gov
One of the most well-documented roles of sLea is its function as a ligand for selectins, a family of cell adhesion molecules. This interaction is crucial in the process of inflammation, where leukocytes (white blood cells) bind to the endothelial cells lining blood vessels to migrate into tissues. However, this same mechanism is co-opted by cancer cells. The expression of sLea on the surface of tumor cells can facilitate their adhesion to endothelial cells, a critical step in the metastatic cascade. frontiersin.orgnih.gov
Furthermore, sLea and its counterpart sLex are involved in the process of fertilization, where they mediate the binding of sperm to the egg. frontiersin.orgwikipedia.org They are also implicated in immune responses and have been found to be expressed in various tissues under normal physiological conditions, although their overexpression is strongly associated with malignancy. nih.gov The study of sLea continues to be an active area of research, with ongoing efforts to understand its precise roles in health and disease and to leverage this knowledge for therapeutic and diagnostic purposes.
Properties
Molecular Formula |
C31H52N2O23 |
|---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1 |
InChI Key |
XBSNXOHQOTUENA-KBQOLJPHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3 Sialyl Lewis a Tetrasaccharide
Enzymatic Pathways and Glycosyltransferase Activities
The synthesis of 3'-Sialyl-Lewis-a is a multi-step enzymatic process. The core structure is first assembled and then sequentially modified by specific glycosyltransferases to yield the final tetrasaccharide.
Fucosyltransferase Roles in α1-4 Fucosylation
The final and defining step in the biosynthesis of the 3'-Sialyl-Lewis-a antigen is the addition of a fucose residue in an α1-4 linkage to the N-acetylglucosamine (GlcNAc) of a sialylated type 1 precursor. This critical reaction is catalyzed by Fucosyltransferase 3 (FUT3), also known as the Lewis enzyme. genecards.orgnih.gov FUT3 is a key enzyme that can catalyze both α1-3 and α1-4 fucosylation, but it displays a preference for type 1 chain acceptors (Galβ1-3GlcNAc), which are the precursors for sLea. uniprot.org The expression and activity of FUT3 are therefore a primary determinant of sLea levels on the cell surface. nih.gov In fact, individuals lacking a functional FUT3 enzyme are characterized by a Lewis-negative blood group phenotype. nih.gov
Sialyltransferase (ST3GAL) Involvement in α2-3 Sialylation
Prior to fucosylation, the type 1 precursor undergoes sialylation. This involves the transfer of a sialic acid residue in an α2-3 linkage to the terminal galactose (Gal) of the type 1 chain. This reaction is primarily mediated by β-galactoside α2,3-sialyltransferase 3 (ST3GAL3). nih.govnih.govresearchgate.net While other sialyltransferases like ST3GAL4 are more involved in the synthesis of the related sialyl-Lewis-x antigen on type 2 chains, ST3GAL3 demonstrates a significant role in the synthesis of sLea on type 1 chains. nih.govnih.gov Knockdown of ST3GAL3 has been shown to significantly decrease the levels of sLea. nih.gov
Galactosyltransferase Activities in Core Structure Formation
The foundation for 3'-Sialyl-Lewis-a synthesis is the formation of the type 1 core structure, Galβ1-3GlcNAc. This disaccharide is assembled by the action of a β1,3-galactosyltransferase. Specifically, β1,3-galactosyltransferase 5 (B3GALT5) has been identified as the enzyme responsible for synthesizing the type 1 chain that serves as the precursor for sLea. nih.govresearchgate.net The activity of B3GALT5 is essential as it provides the necessary substrate for the subsequent actions of ST3GAL3 and FUT3. researchgate.net
Regulation of 3'-Sialyl-Lewis-a Biosynthesis
The expression of 3'-Sialyl-Lewis-a is not constitutive and is subject to complex regulatory mechanisms that control the expression and activity of the key glycosyltransferases involved in its synthesis.
Transcriptional and Post-Translational Control Mechanisms
The biosynthesis of sLea is significantly regulated at the level of gene transcription of the relevant glycosyltransferases. For instance, increased mRNA levels of ST3GAL3 and FUT3 have been observed to correlate with an increase in sLea expression, suggesting a direct transcriptional control. researchgate.net Pro-inflammatory cytokines can also modulate the expression of fucosyltransferases, leading to increased sLea levels. nih.gov While direct evidence for post-translational control of these specific enzymes in sLea synthesis is less detailed, glycosyltransferases, in general, are known to be subject to modifications that can affect their localization, stability, and enzymatic activity.
Epigenetic Regulation of Glycosyltransferase Gene Expression
Epigenetic mechanisms, particularly DNA methylation, play a crucial role in regulating the expression of glycosyltransferase genes. nih.gov The promoter regions of genes like FUT3 and ST3GAL3 contain CpG islands which, when methylated, can lead to the silencing of gene expression. researchgate.netfrontiersin.org For example, aberrant hypermethylation of the ST3GAL3 promoter has been observed in certain cancers. researchgate.net This epigenetic silencing can result in decreased or absent expression of the corresponding enzyme, thereby preventing the synthesis of sLea. nih.gov Conversely, demethylation of these promoter regions can lead to gene activation and increased sLea expression. This indicates that the epigenetic status of key glycosyltransferase genes is a critical determinant of a cell's ability to synthesize 3'-Sialyl-Lewis-a.
Table of Key Enzymes in 3'-Sialyl-Lewis-a Biosynthesis
| Enzyme | Gene | Function | Linkage Formed | Substrate |
|---|---|---|---|---|
| Fucosyltransferase 3 | FUT3 | Fucosylation | α1-4 | Sialylated Type 1 Chain |
| β-galactoside α2,3-sialyltransferase 3 | ST3GAL3 | Sialylation | α2-3 | Type 1 Chain (Galβ1-3GlcNAc) |
| β1,3-galactosyltransferase 5 | B3GALT5 | Core Structure Synthesis | β1-3 | N-acetylglucosamine (GlcNAc) |
Molecular and Cellular Functions of 3 Sialyl Lewis a Tetrasaccharide
Involvement in Immune Response Modulation
The 3'-Sialyl-Lewis-a antigen is implicated in the modulation of the immune system, particularly in the context of cancer and inflammation. It is recognized as a ligand for selectins, a family of cell adhesion molecules. nih.govbibliotekanauki.pl This interaction is a critical step in the extravasation of leukocytes and cancer cells, where they move from the bloodstream into tissues. nih.gov
In the context of cancer, high expression of sLea on tumor cells can facilitate their adhesion to the endothelial lining of blood vessels, a key process in the formation of metastases. nih.govjci.org The interaction between sLea on cancer cells and E-selectin on endothelial cells mediates this adhesion. bibliotekanauki.plnih.govaacrjournals.org While this interaction is a crucial step, it is not the sole determinant of metastatic potential. bibliotekanauki.pl
Conversely, the related antigen, Sialyl Lewis X (sLex), is expressed on memory-phenotype T cells and is involved in early-stage immunity. nih.gov sLex-expressing T cells can be rapidly activated by cytokines to produce immune-stimulating molecules. nih.gov Furthermore, sLex has been identified as a marker for a subset of regulatory T cells (Tregs) in mice that have potent immunosuppressive functions, highlighting the diverse roles of these sialylated Lewis antigens in immune regulation. aai.orgnih.gov
Receptivity and Binding in Viral Pathogenesis
While much of the research on viral receptors has focused on sialic acid linkages in general, the specific role of 3'-Sialyl-Lewis-a in viral pathogenesis is an area of ongoing investigation. However, studies on related sialylated structures like Sialyl Lewis X (sLex) provide insights into how these complex carbohydrates can act as viral receptors.
For instance, certain strains of influenza A virus, particularly the H7 subtype, have been shown to bind to sLex. nih.govnih.govbiorxiv.orgasm.org This binding can facilitate viral infection in host cells. nih.govnih.gov While avian influenza viruses typically bind to receptors with a terminal sialic acid linked to galactose (SAα2,3Gal), the presence of fucosylation, as in sLex, can influence viral tropism and infectivity. nih.govnih.gov It is suggested that sLex may act as an intermediate receptor, facilitating the virus's ability to infect different species. biorxiv.org
In other viral contexts, such as with reoviruses, glycoconjugates containing α2-3-linked sialic acid are involved in the virus's attachment to M cells in the gut. asm.org However, in this specific case, the presence of a fucose side chain, as found in sLea and sLex, was found to not inhibit this binding, suggesting that other structural features of the glycan are more critical for this particular virus-receptor interaction. asm.org
Role in Cell-to-Cell Recognition Processes
The 3'-Sialyl-Lewis-a tetrasaccharide is a key player in cell-to-cell recognition, a fundamental process for tissue formation and immune surveillance. libretexts.org This recognition is primarily mediated by the interaction of sLea with selectins on the surface of other cells. nih.govsigmaaldrich.com
In cancer, the expression of sLea on tumor cells allows them to be recognized by and adhere to endothelial cells, which express E-selectin. nih.govaacrjournals.org This interaction is a crucial step in the metastatic cascade, enabling cancer cells to exit the bloodstream and colonize distant organs. jci.org Studies have shown that for certain types of cancer, such as those of the colon and pancreas, this adhesion is almost exclusively dependent on the sLea/E-selectin interaction. nih.govaacrjournals.org
Beyond cancer, sialylated glycans like sLea are involved in a variety of cell recognition events. For example, the related Sialyl Lewis X is involved in the homing of lymphocytes to lymph nodes and plays a role in neurite outgrowth in the nervous system. nih.govdntb.gov.ua These diverse functions underscore the importance of specific carbohydrate structures in mediating precise cell-cell interactions.
Associated Glycoconjugate Carriers (e.g., Glycoproteins, Glycolipids)
The this compound does not exist in isolation on the cell surface but is instead attached to larger macromolecules known as glycoconjugates. These are primarily glycoproteins and glycolipids. nih.govbibliotekanauki.pllibretexts.org
Glycoproteins : These are proteins that have carbohydrate chains (glycans) covalently attached to them. libretexts.org sLea is often found on mucin-type glycoproteins, which are large, heavily glycosylated proteins. nih.gov The expression of sLea-carrying mucins has been linked to the aggressiveness and metastatic potential of certain cancers, such as prostate cancer. nih.gov The protein backbone of these glycoproteins is synthesized in the endoplasmic reticulum, and the sugar chains, including sLea, are added and modified as the protein moves through the Golgi apparatus. libretexts.org
Glycolipids : These are lipids with a carbohydrate attached by a glycosidic bond. libretexts.org sLea can also be presented on the cell surface as part of a glycolipid. nih.govnih.gov These glycolipids are embedded in the cell membrane, with the carbohydrate portion extending into the extracellular space. libretexts.org
The specific protein or lipid to which sLea is attached can influence its function and how it is presented to other cells. The table below summarizes the types of glycoconjugates that carry the 3'-Sialyl-Lewis-a antigen.
| Glycoconjugate Carrier | Description |
| Glycoproteins | Proteins with covalently attached carbohydrate chains. sLea is often found on mucin-type glycoproteins. nih.govlibretexts.orgnih.gov |
| Glycolipids | Lipids with a covalently attached carbohydrate. sLea can be part of the carbohydrate head group of a glycolipid. nih.govlibretexts.orgnih.gov |
Synthetic Methodologies for 3 Sialyl Lewis a Tetrasaccharide and Derivatives
Chemical Synthesis Approaches
Purely chemical synthesis offers the flexibility to create a wide variety of sLea analogues and derivatives. However, it requires meticulous planning regarding the order of monosaccharide assembly, the choice of glycosylation methods, and the complex management of protecting groups.
One prevalent strategy involves the initial formation of a lactosamine derivative (Gal-GlcNAc), followed by fucosylation and subsequent sialylation. explorationpub.com Alternatively, a fucosylated GlcNAc acceptor can be prepared first, followed by galactosylation and then sialylation. explorationpub.com Convergent strategies, where disaccharide or even trisaccharide blocks are synthesized separately and then coupled, have also been employed to improve efficiency. For instance, a linear trisaccharide can be prepared and then fucosylated in a later step. explorationpub.com The choice of strategy depends on factors such as the reactivity of the glycosyl donors and acceptors and the potential for steric hindrance in the coupling steps. A general synthesis might start with suitably protected mono-, di-, and trisaccharide intermediates which are then combined to form the final tetrasaccharide. nih.gov
| Assembly Strategy | Description | Reference |
| Linear [A+B+C+D] | Monosaccharides are added one by one to the growing chain. | explorationpub.com |
| Convergent [AB+CD] | Disaccharide blocks are synthesized and then coupled together. | explorationpub.com |
| Convergent [C+AB+D] | A disaccharide block is assembled, a third monosaccharide is added, and the final monosaccharide is attached. | explorationpub.com |
Table 1: Common stepwise assembly strategies for sLea synthesis.
Achieving the correct regio- and stereochemistry for each glycosidic bond is paramount in sLea synthesis. The molecule contains α- and β-linkages, including the challenging α-fucosidic and α-sialic acid linkages. rsc.org Regioselectivity is controlled by using protecting groups to mask all hydroxyl groups except the one intended for glycosylation. For instance, to form the Galβ1-4GlcNAc linkage, the 3-OH and 6-OH groups of the GlcNAc acceptor must be protected, leaving the 4-OH group available for galactosylation. acs.org
In some cases, the inherent reactivity differences between hydroxyl groups can be exploited for regioselective glycosylation without the need for extensive protecting group manipulation. acs.orgthieme-connect.com For example, the 3-OH group of a glucosamine (B1671600) derivative can be more reactive than the 4-OH group, allowing for selective fucosylation at the 3-position. explorationpub.comacs.org Stereoselectivity is influenced by the choice of glycosyl donor, promoter, solvent, and temperature. The use of participating protecting groups (e.g., an acetyl group at C-2 of the donor) can direct the formation of 1,2-trans glycosides, while other conditions are required for 1,2-cis linkages. rsc.org
The synthesis of a complex molecule like sLea is heavily reliant on the strategic use of protecting groups. These temporary modifications to the functional groups (hydroxyl, amino, and carboxyl groups) of the monosaccharide building blocks prevent unwanted side reactions and direct the glycosylation to the desired position. researchgate.net
An effective protecting group strategy requires "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. explorationpub.com This allows for the sequential unmasking of hydroxyl groups for subsequent glycosylation steps. Common protecting groups in carbohydrate chemistry include:
Acyl groups (e.g., Acetyl, Benzoyl): Often used for semi-permanent protection of hydroxyls. They can be removed under basic conditions (e.g., Zemplén deacetylation). Acetyl groups at the C-2 position can act as participating groups to favor β-glycoside formation.
Alkyl ethers (e.g., Benzyl (B1604629), p-Methoxybenzyl): Robust groups used for more permanent protection, typically removed by catalytic hydrogenation. google.com
Silyl ethers (e.g., TBDPS): Useful for their varying stability under acidic and fluoride-mediated cleavage conditions.
Acetals (e.g., Benzylidene): Often used to protect diols, such as the 4,6-hydroxyls of galactose or glucose derivatives.
The success of a glycosylation reaction depends heavily on the reactivity of the glycosyl donor (the electrophile, containing a leaving group at the anomeric center) and the glycosyl acceptor (the nucleophile, with a free hydroxyl group). A variety of glycosyl donors have been developed for oligosaccharide synthesis.
Thioglycosides are widely used donors due to their stability during protecting group manipulations and their tunable reactivity. They can be activated by various thiophilic promoters (e.g., NIS/TfOH, DMTST) to effect glycosylation. For the challenging fucosylation step, perbenzylated thiofucosides have been employed as effective glycosyl donors. rsc.org Similarly, for the sialylation step, sialic acid thioglycosides, often with specific protecting groups like an N-acetyl-5-N,4-O-oxazolidinone, are used to control the stereochemical outcome and enhance efficiency. rsc.org Other types of donors include glycosyl halides, trichloroacetimidates, and glycosyl phosphates. The choice of donor is matched with the acceptor and the specific glycosidic linkage being formed.
The construction of the α-glycosidic linkages for both fucose and sialic acid represents one of the most significant hurdles in the chemical synthesis of sLea. rsc.org
α-Fucosylation: The formation of the α-fucoside is a 1,2-cis glycosylation. Without a participating group at C-2 to direct the stereochemistry, mixtures of α and β anomers are often obtained. Strategies to favor the α-anomer include the use of specific solvent systems, low temperatures, and particular donor/promoter combinations.
α-Sialylation: The synthesis of the α-sialoside linkage is notoriously difficult due to several factors. The tertiary anomeric center is sterically hindered, and the electron-withdrawing carboxylate group at C-1 disfavors the formation of the oxocarbenium ion intermediate. Furthermore, the desired α-linkage is thermodynamically less stable than the β-anomer. Special sialic acid donors have been designed to overcome these challenges, such as those incorporating an auxiliary group at C-3 or using specific protecting group patterns to control the anomeric selectivity. explorationpub.com
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic transformations. rsc.org This approach can significantly simplify the synthesis of complex oligosaccharides like sLea by avoiding the extensive use of protecting groups and the challenges associated with stereocontrolled chemical glycosylations. explorationpub.com
In a typical chemoenzymatic route, a core disaccharide or trisaccharide structure is first synthesized chemically. This chemically-derived acceptor is then subjected to sequential glycosylation reactions catalyzed by specific glycosyltransferases. rsc.org For example, a chemically synthesized lactosamine derivative can be first sialylated using a sialyltransferase and then fucosylated with a fucosyltransferase to yield the final sLea tetrasaccharide. rsc.org
One-pot multi-enzyme (OPME) systems have been developed to further streamline this process. escholarship.orgnih.gov In these systems, multiple enzymes work in concert to synthesize the target molecule. For instance, an OPME system for fucosylation can generate the expensive sugar nucleotide donor, GDP-fucose, in situ from fucose and GTP, which is then immediately used by a fucosyltransferase to glycosylate the acceptor substrate. nih.govnih.gov This approach is highly efficient and can produce sLea and its derivatives in high yields. nih.gov Solid-phase enzymatic synthesis has also been explored, where the growing oligosaccharide is attached to a solid support, simplifying purification between enzymatic steps. nih.gov
| Enzyme System | Function | Key Advantage | Reference |
| Sequential Enzymatic Synthesis | Enzymes (e.g., sialyltransferase, fucosyltransferase) are added one after another to a chemically synthesized acceptor. | High specificity for each step. | rsc.orgnih.gov |
| One-Pot Multi-Enzyme (OPME) | Multiple enzymes for sugar nucleotide generation and transfer are combined in a single reaction vessel. | High efficiency, avoids isolation of intermediates, in situ cofactor regeneration. | escholarship.orgnih.gov |
Table 2: Chemoenzymatic synthesis approaches for sLea.
Strategic Integration of Chemical and Enzymatic Steps
Chemoenzymatic synthesis has emerged as a powerful strategy for constructing sLea, leveraging the speed and scalability of chemical synthesis for core structures and the precision of enzymatic catalysis for introducing sensitive or stereochemically challenging linkages. rsc.org This approach strategically combines the strengths of both methodologies to overcome the difficulties associated with purely chemical or enzymatic routes.
A common chemoenzymatic strategy involves the chemical synthesis of a simplified precursor, such as a disaccharide or trisaccharide, which is then subjected to enzymatic glycosylation to complete the tetrasaccharide structure. For instance, a chemically synthesized lacto-N-biose (Galβ1-3GlcNAc) derivative can serve as a scaffold. This disaccharide is then enzymatically sialylated and fucosylated in a sequential, one-pot reaction to yield the final 3'-Sialyl-Lewis-a tetrasaccharide. rsc.org This method circumvents the need for extensive protecting group manipulations that are characteristic of purely chemical syntheses, particularly for the introduction of the α-fucosyl and α-sialyl linkages.
Enzyme-Catalyzed Regio- and Stereoselective Glycosylation for Efficiency
The efficiency and success of chemoenzymatic and purely enzymatic syntheses of 3'-Sialyl-Lewis-a hinge on the use of enzymes that catalyze glycosylation reactions with high regio- and stereoselectivity. rsc.org Glycosyltransferases are key enzymes in this process, as they are responsible for the formation of specific glycosidic linkages between a donor sugar nucleotide and an acceptor molecule.
For the synthesis of sLea, two crucial enzyme-catalyzed steps are the sialylation of the galactose residue and the fucosylation of the N-acetylglucosamine residue. α-2,3-Sialyltransferases are employed to transfer sialic acid from a donor like cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) to the 3-hydroxyl group of the terminal galactose of the precursor. Similarly, α-1,4-fucosyltransferases catalyze the transfer of fucose from guanosine diphosphate fucose (GDP-Fuc) to the 4-hydroxyl group of the N-acetylglucosamine.
Purely Enzymatic Synthesis Systems
The development of purely enzymatic synthesis systems offers an alternative and often more efficient route to 3'-Sialyl-Lewis-a and its derivatives. These systems utilize a cascade of enzymatic reactions, often in a one-pot setup, to build the complex tetrasaccharide from simpler building blocks.
Utilization of Recombinant Glycosyltransferases
Central to the success of purely enzymatic synthesis are recombinant glycosyltransferases. capes.gov.brumich.edud-nb.info The availability of these enzymes in sufficient quantities through recombinant DNA technology has been a major breakthrough. Key enzymes in the synthesis of sLea include:
β-1,3-Galactosyltransferase: Catalyzes the addition of galactose to N-acetylglucosamine to form the lacto-N-biose core.
α-2,3-Sialyltransferase: Transfers sialic acid to the 3-position of the galactose residue.
α-1,4-Fucosyltransferase: Adds fucose to the 4-position of the N-acetylglucosamine residue.
These enzymes can be used sequentially in a controlled manner to assemble the tetrasaccharide. For example, starting with N-acetylglucosamine, a galactosyltransferase and UDP-Galactose can be used to form the disaccharide backbone. Subsequently, a sialyltransferase and CMP-Neu5Ac are added to introduce the sialic acid moiety, followed by a fucosyltransferase and GDP-Fucose to complete the synthesis of 3'-Sialyl-Lewis-a. The use of recombinant enzymes allows for high catalytic efficiency and specificity, leading to high yields of the desired product with minimal byproducts. d-nb.info
| Enzyme | Function in sLea Synthesis | Donor Substrate |
| β-1,3-Galactosyltransferase | Formation of the Galβ1-3GlcNAc linkage | UDP-Galactose |
| α-2,3-Sialyltransferase | Formation of the Neu5Acα2-3Gal linkage | CMP-Neu5Ac |
| α-1,4-Fucosyltransferase | Formation of the Fucα1-4GlcNAc linkage | GDP-Fucose |
Cofactor Regeneration Systems for Enhanced Yields (e.g., GDP-Fucose Generation)
For the synthesis of 3'-Sialyl-Lewis-a, the regeneration of GDP-Fucose is particularly important. An example of a GDP-Fucose regeneration system involves the use of enzymes that can synthesize GDP-Fucose from fucose-1-phosphate and GTP. This can be further coupled with a fucokinase that phosphorylates fucose to fucose-1-phosphate. By including these enzymes in the reaction mixture along with the fucosyltransferase and a catalytic amount of GDP, a continuous supply of the GDP-Fucose donor is ensured.
Similarly, regeneration systems for CMP-Neu5Ac have been developed, which typically involve the synthesis of CMP-Neu5Ac from N-acetylneuraminic acid and CTP, catalyzed by a CMP-sialic acid synthetase. The integration of these cofactor regeneration systems is a key step towards making the enzymatic synthesis of complex oligosaccharides like 3'-Sialyl-Lewis-a a practical and scalable process. illinois.edu
Synthesis of Structural Analogs and Derivatives for Functional and Interaction Studies
The synthesis of structural analogs and derivatives of 3'-Sialyl-Lewis-a is crucial for elucidating its biological functions and for developing potential therapeutic agents. d-nb.infouu.nl These analogs can be designed to have modified binding affinities for their target receptors, increased stability in biological systems, or to serve as probes for studying molecular interactions.
Chemoenzymatic and enzymatic methods are particularly well-suited for the synthesis of such analogs. By using modified monosaccharide precursors or enzymes with altered substrate specificities, a wide range of derivatives can be generated. For example, analogs with modifications in the fucose or sialic acid residues have been synthesized to probe the specific interactions of these moieties with selectin receptors. uu.nl
Analytical and Biophysical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to defining the precise chemical structure of sLea, including the stereochemistry and linkage of its constituent monosaccharides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of oligosaccharides like sLea in solution. High-resolution ¹H-NMR spectra, often at frequencies of 360 MHz or higher, allow for the assignment of signals from individual protons within the molecule. uu.nl The chemical shifts of anomeric protons are particularly informative, serving as indicators for the type and position of glycosidic linkages and the sequence of the monosaccharide residues. uu.nl
For sialylated oligosaccharides, the chemical shifts of the H-3 axial and equatorial protons of the sialic acid residue are characteristic of the linkage type. uu.nl Specifically, these shifts can distinguish between α2-3 and α2-6 linkages to the adjacent galactose unit. uu.nl Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish proton-proton correlations within each sugar residue, while ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation and the sequence of the sugar units. nih.gov For instance, a study on a related Lewis(x) analogue utilized ROESY-type experiments to measure cross-relaxation rates, which were then converted into interproton distance constraints to define the molecule's solution structure and dynamics. nih.gov
| NMR Technique | Application in 3'-Sialyl-Lewis-a Analysis | Key Findings |
| ¹H-NMR | Determination of anomeric configurations and linkage analysis. | Chemical shifts of sialic acid H-3 protons are indicative of the α2-3 linkage. uu.nl |
| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. | Complements ¹H-NMR data for complete structural assignment. |
| 2D-NMR (COSY, TOCSY, ROESY, NOESY) | Elucidation of the complete covalent structure and three-dimensional conformation. | Establishes proton connectivity and through-space interactions to define the oligosaccharide's shape in solution. nih.gov |
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of oligosaccharides. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are routinely used.
High-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESI/MS) provides a sensitive method for analyzing glycoproteins carrying the sLea antigen. nih.gov Tandem mass spectrometry (MS/MS) experiments can be designed to detect the presence of the sLea structure by identifying characteristic fragment ions. nih.gov For example, in the analysis of the related sialyl Lewis(x) antigen, an oxonium ion with a mass-to-charge ratio (m/z) of 803 was observed, corresponding to a glycan structure containing sialic acid, galactose, N-acetylglucosamine, and fucose. nih.gov Further fragmentation of this specific ion can confirm its identity. nih.gov Electrospray mass spectrometry has also been employed to study the non-covalent interactions of sialyl Lewis antigens, such as their complex formation with cations like calcium. scripps.edu More advanced methods, such as higher-energy collision-induced dissociation (HCD) parallel reaction monitoring-mass spectrometry, are used for the targeted quantitative analysis of glycopeptides bearing the Sialyl Lewis antigen in complex biological samples like serum. nih.gov
| MS Technique | Application in 3'-Sialyl-Lewis-a Analysis | Key Findings |
| MALDI-MS | Rapid determination of molecular weight of the tetrasaccharide and its derivatives. | Confirms the mass of the intact oligosaccharide. |
| LC-ESI/MS | Separation and identification of sLea-carrying glycopeptides from complex mixtures. | Allows for site-specific analysis of glycosylation on proteins. nih.gov |
| Tandem MS (MS/MS) | Structural confirmation through fragmentation analysis. | Generates specific fragment ions that are diagnostic for the sLea structure. nih.gov |
Glycan Array Technologies for Ligand-Receptor Interaction Profiling
Glycan arrays are a high-throughput technology used to profile the binding specificity of carbohydrate-binding proteins (lectins), antibodies, and other receptors to a wide variety of glycans, including sLea. In this setup, a library of different glycans is immobilized on a solid surface, which is then incubated with a fluorescently labeled protein of interest.
High-density antibody microarrays can be used to capture glycoproteins from biological samples, such as serum, which are then probed with fluorescently labeled anti-sLea antibodies. nih.gov This approach allows for the global profiling of proteins that are modified with the sLea antigen and can reveal changes in glycosylation associated with disease states. nih.gov For example, this method has been used to identify novel protein carriers of sLea in colon cancer, where the change in glycan expression was more significant than the change in the protein level itself. nih.gov These glycan-focused arrays have demonstrated high reproducibility, with coefficients of variation often below 10% for triplicate spots within the same array. nih.gov
| Glycan Array Type | Application | Key Findings |
| Antibody Microarray | Profiling of sLea-modified glycoproteins in biological fluids. | Identified proteins like CD44, CTSL2, and PDGFA as carriers of sLea with significantly increased glycan expression in colon cancer samples compared to controls. nih.gov |
| Defined Glycan Array | Characterizing the binding specificity of sLea-binding proteins (e.g., selectins, Siglecs). | Can reveal preferences for specific sialic acid linkages and the influence of neighboring sugar residues on binding affinity. frontiersin.org |
Biophysical Assays for Ligand-Receptor Binding Kinetics
Understanding the kinetics and thermodynamics of the interaction between sLea and its receptors is crucial for elucidating its biological function.
Fluorescence polarization (FP) is a solution-based technique that can directly measure the binding of a small fluorescently labeled molecule (the tracer) to a larger, unlabeled molecule. When a fluorescently labeled sLea derivative binds to a larger receptor protein, its tumbling rate in solution slows down, leading to an increase in the polarization of its emitted fluorescence.
This method has been successfully used to measure the binding of a fluorescent derivative of the related sLex tetrasaccharide to a soluble form of E-selectin. nih.gov By titrating the receptor into a solution of the fluorescently labeled glycan, a binding curve can be generated, from which the thermodynamic dissociation constant (Kd) can be calculated. nih.gov Such studies have revealed that the interaction between the minimal sLex carbohydrate determinant and E-selectin is relatively weak, with Kd values in the micromolar range. nih.gov This suggests that higher-avidity interactions in a cellular context may rely on the clustering of ligands and receptors on the cell surface. nih.gov
| Parameter | Description | Example Finding (for sLex-E-selectin) |
| Kd (Dissociation Constant) | A measure of the affinity between the ligand and receptor; lower Kd indicates higher affinity. | ~107-120 µM, indicating a weak interaction. nih.gov |
| ΔmP (Change in millipolarization) | The dynamic range of the assay, reflecting the difference in polarization between the free and bound states of the fluorescent ligand. | A significant change indicates a robust assay for binding measurement. |
Immunochemical Methods for Expression and Localization Analysis
Immunochemical methods utilize the high specificity of antibodies to detect and localize the sLea antigen in cells and tissues. These techniques are fundamental in cancer diagnostics and research.
Immunohistochemistry (IHC) involves the use of anti-sLea antibodies to stain tissue sections, revealing the spatial distribution of the antigen. This can help identify which cell types express sLea and its subcellular localization. For instance, IHC has been used to detect the related sialyl Le(x) antigen on Langerhans cells in human oral mucosa after enzymatic treatment to unmask the epitope. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method used to measure the concentration of sLea in biological fluids like serum. nih.gov In a sandwich ELISA format, a capture antibody is immobilized on a plate, followed by the sample containing sLea, and finally a detection antibody. nih.gov This assay is the basis for the clinical CA19-9 test, which measures circulating sLea as a tumor marker. nih.gov
| Method | Application | Information Gained |
| Immunohistochemistry (IHC) | Localization of sLea in tissue sections. | Identifies specific cell types and structures expressing the antigen. nih.gov |
| ELISA | Quantification of sLea in serum and other biological fluids. | Measures the concentration of circulating sLea, often used as a cancer biomarker (CA19-9). nih.govnih.gov |
| Flow Cytometry | Analysis of sLea expression on the surface of single cells. | Quantifies the percentage of sLea-positive cells in a population and the intensity of expression. nih.gov |
Antibody-Based Detection Techniques (e.g., Western Blot, Immunohistochemistry)
Antibody-based methods are fundamental for the detection and analysis of 3'-Sialyl-Lewis a on glycoproteins. These techniques leverage the high specificity of monoclonal antibodies that recognize the sLea epitope.
Western Blotting has been employed to analyze glycoproteins carrying the sLea antigen in various tissues. For instance, in colorectal carcinoma tissues, Western blotting revealed that glycoproteins bearing sLea were predominantly detected as broad bands, indicating a wide range of molecular weights. nih.gov This is in contrast to normal colorectal mucosa where sLea-bearing glycoproteins were found in only a small percentage of cases and were limited to very high molecular weight bands (over 400 kDa). nih.gov The presence of lower molecular weight glycoproteins with the sLea antigen in carcinoma tissues has been associated with an increased potential for metastasis. nih.gov
Immunohistochemistry (IHC) is another powerful antibody-based technique used to visualize the expression and distribution of sLea in tissue sections. Studies on gastric cancer have utilized IHC to examine the expression of sLea (also known as CA-19-9) in both primary tumors and metastatic lymph nodes. nih.gov These analyses have shown that sLea is expressed in a significant percentage of primary gastric lesions and their corresponding metastases. nih.gov However, the expression can be heterogeneous between the primary and metastatic sites. nih.gov IHC has also been instrumental in correlating the expression of sLea with clinical outcomes, where high expression is often linked with metastasis and a poorer prognosis in various cancers, including gastric and breast cancer. jci.orgnih.gov
Table 1: Antibody-Based Detection of 3'-Sialyl-Lewis a
| Technique | Sample Type | Key Findings | References |
|---|---|---|---|
| Western Blot | Colorectal carcinoma and non-neoplastic mucosa | sLea-bearing glycoproteins in carcinoma tissues have a broader and lower molecular weight range compared to normal mucosa. | nih.gov |
| Immunohistochemistry | Gastric cancer tissues (primary and metastatic) | Heterogeneous expression of sLea in primary and metastatic lesions. | nih.gov |
| Immunohistochemistry | Breast cancer tissues | High sLea expression correlates with metastasis and poor prognosis. | jci.org |
High-Throughput Glycoprotein (B1211001) Microarray Profiling for Glycan Modifications
High-throughput glycoprotein microarrays have emerged as a powerful tool for the global and sensitive profiling of glycan modifications on proteins, including the detection of 3'-Sialyl-Lewis a. nih.govnih.gov This technology allows for the simultaneous analysis of thousands of proteins for specific glycan structures from complex biological samples like serum or plasma. nih.govnih.gov
The methodology involves fractionating glycoproteins from a sample onto a high-density antibody microarray. nih.govnih.gov Each spot on the array contains a specific antibody that captures its target protein. The array is then probed with a fluorescently labeled anti-sLea antibody, which specifically binds to the sLea moieties on the captured glycoproteins. nih.govnih.gov A microarray scanner quantifies the fluorescent signal at each spot, providing a profile of which proteins carry the sLea modification and at what relative abundance. nih.gov
This approach offers several advantages:
High-throughput capability: Enables rapid screening of numerous samples and proteins. nih.gov
High sensitivity and specificity: Can detect specific glycan modifications on individual proteins without interference from non-glycosylated proteins or those with different glycan motifs. nih.gov
No need for glycoprotein purification: The entire process can be performed directly with complex samples like serum or plasma. nih.gov
Table 2: High-Throughput Glycoprotein Microarray Profiling of 3'-Sialyl-Lewis a
| Platform | Methodology | Application | Key Findings | References |
|---|---|---|---|---|
| High-Density Antibody Microarray | Glycoproteins from serum/plasma are captured on an antibody array and detected with fluorescently labeled anti-sLea antibodies. | Global profiling of sLea-modified glycoproteins in colon cancer. | - Identification of novel protein carriers of sLea.
| nih.govnih.gov |
| Carbohydrate Microarray | Immobilized glycans are probed with proteins, cells, or viruses to evaluate binding interactions. | Evaluation of the specificity of anti-glycan antibodies. | Demonstrated that some antibodies reported to be specific for sLea also cross-react with other glycan structures. | scispace.comoup.com |
Carbohydrate microarrays, where various glycans are immobilized on a solid support, are also used to assess the specificity of anti-sLea antibodies. scispace.comoup.com These arrays have revealed that while some antibodies are highly selective for sLea, others exhibit cross-reactivity with related structures like sialyl-Lewis c. nih.gov This detailed specificity information is crucial for the accurate interpretation of results from antibody-based assays.
Advanced Research Perspectives on 3 Sialyl Lewis a Tetrasaccharide
Elucidation of Structure-Function Relationships
Understanding the precise three-dimensional structure of 3'-Sialyl-Lewis-a and how it interacts with its protein partners is fundamental to deciphering its biological functions. Advanced analytical techniques have provided profound insights into these relationships.
Crystallographic Analysis of Glycan-Protein Complexes
X-ray crystallography is a powerful technique for visualizing the atomic details of molecular interactions. frontiersin.org While obtaining high-quality crystals of glycan-protein complexes can be challenging, successes in this area have been instrumental. For instance, crystallographic studies of selectins in complex with sLea have revealed the critical contacts that mediate cell adhesion. These studies highlight the importance of the sialic acid, fucose, and galactose residues of sLea in binding to the calcium-dependent carbohydrate recognition domain (CRD) of selectins. nih.gov The minimal structural requirement for this binding is an α2,3-sialylated and α1,4-fucosylated tetrasaccharide based on a type 1 (Galβ1,3GlcNAc) chain, which is the core structure of sLea. nih.gov
Recent advancements in serial crystallography, including serial femtosecond crystallography (SFX), are enabling the determination of high-quality structures of protein-ligand complexes at room temperature, which can provide a more physiologically relevant picture of these interactions compared to traditional cryogenic methods. frontiersin.org These approaches hold promise for capturing the dynamic nature of sLea-protein binding.
Computational Modeling and Molecular Dynamics Simulations of Glycan Interactions
Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of glycan-protein interactions. scilit.com MD simulations can model the conformational flexibility of 3'-Sialyl-Lewis-a and the energetic landscapes of its binding to proteins. These simulations have been crucial in understanding the binding of sLea to E-selectin, a key interaction in the process of cancer cell metastasis. By simulating the motion of atoms over time, researchers can identify key amino acid residues in the protein's binding pocket that are essential for recognizing and binding sLea.
Furthermore, computational approaches are used to investigate the conformational importance of ligands in modulating binding affinity and energetics. For example, a combination of nuclear magnetic resonance (NMR), biophysical methods, and computational techniques has been used to study the binding of related sialylated glycans to Siglecs (sialic acid-binding immunoglobulin-like lectins), revealing how ligand conformation influences binding. researchgate.net
Role in Modulating Cellular Signaling Pathways
Beyond its role as an adhesion molecule, 3'-Sialyl-Lewis-a is increasingly recognized as a modulator of critical cellular signaling pathways, particularly in the context of cancer.
The expression of sLea on the surface of cancer cells can trigger "outside-in" signaling cascades upon binding to its ligands, such as selectins on endothelial cells. nih.gov This interaction is not merely a physical tether but an active signaling event that can promote cancer cell migration, invasion, and survival. nih.govmdpi.com Research has shown that sLea can modify the function of transmembrane receptors. For example, sLea has been found to modify fibulin-3, leading to an enhancement of Epidermal Growth Factor Receptor (EGFR) signaling. nih.govmdpi.com This, in turn, activates the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation. nih.govmdpi.com
Moreover, studies have implicated sLea and the enzymes that synthesize it in the maintenance of melanoma. The α-2,3-sialyltransferases ST3GAL1 and ST3GAL2, which are involved in sLea biosynthesis, have been shown to be essential for melanoma growth. researchgate.net Their targets include proteins involved in growth signaling, such as the amino acid transporter SLC3A2/CD98hc, whose stability and pro-survival effects are dependent on α-2,3-sialylation. researchgate.net
Strategies for Modulating 3'-Sialyl-Lewis-a Expression in Experimental Models
To study the functional consequences of 3'-Sialyl-Lewis-a expression, researchers have developed various strategies to manipulate its levels in experimental models. These approaches often involve targeting the enzymes responsible for its biosynthesis.
The synthesis of sLea is a multi-step process involving several glycosyltransferases. The key enzymes include β-1,3-galactosyltransferase (B3GALT5), α-2,3-sialyltransferases (such as ST3GAL3 and ST3GAL4), and α-1,4-fucosyltransferase (FUT3). nih.govnih.gov The differential expression of these enzymes regulates the levels of sLea in various cell types. nih.gov
Strategies to modulate sLea expression include:
Genetic Manipulation: Overexpression or silencing of the genes encoding the relevant glycosyltransferases is a common approach. For instance, overexpressing ST3GAL3 in a gastric cancer cell line has been shown to increase the expression of sLea. nih.gov Conversely, using short hairpin RNA (shRNA) or CRISPR-based technologies to silence these enzymes can reduce sLea levels. researchgate.net
Chemical Inhibition: The use of small molecule inhibitors that target glycosyltransferases is another strategy. For example, 3F-Neu5Ac, a fluorinated sialic acid analogue, can be delivered to cells to block the action of sialyltransferases. researchgate.net
Modulation of Signaling Pathways: As signaling pathways can regulate the expression of glycosyltransferases, targeting these pathways can indirectly modulate sLea levels. For example, retinoic acid-induced differentiation of embryonic stem cells leads to a decrease in B3GALT5-LTR expression and consequently, a reduction in sLea synthesis, a process that can be reversed by inhibitors of STAT3. nih.govmdpi.comsemanticscholar.org
These experimental manipulations have been crucial in establishing a causal link between sLea expression and various cellular phenotypes, such as metastatic potential. For example, increasing sLea expression in a colon cancer cell line was shown to be associated with a higher capacity for liver metastasis, an effect linked to increased fucosyltransferase activity. nih.gov
Future Directions in Glycoscience Research on 3'-Sialyl-Lewis-a and Related Glycans
The field of glycoscience is rapidly evolving, with new technologies and a deeper understanding of the "glycocode" paving the way for exciting future research on 3'-Sialyl-Lewis-a and other glycans. nih.govnih.gov
Future research will likely focus on several key areas:
Advanced Structural and Imaging Techniques: The continued development of high-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), will enable the visualization of sLea-protein complexes in their native cellular environment. This will provide unprecedented insights into how these interactions are orchestrated on the cell surface.
Systems Glycobiology: Integrating data from genomics, transcriptomics, proteomics, and glycomics will be crucial for a comprehensive understanding of how sLea expression is regulated and how it, in turn, influences cellular networks. High-density antibody arrays are already being used to profile sLea modifications on a global scale, revealing novel protein carriers of this glycan. nih.govnih.gov
Therapeutic Targeting: Given the strong association of sLea with cancer progression and metastasis, it remains an attractive target for therapeutic intervention. jci.org Future efforts will focus on developing more specific and potent inhibitors of the enzymes involved in sLea biosynthesis. Furthermore, the development of antibodies and antibody-drug conjugates (ADCs) that specifically target sLea-expressing cancer cells holds significant promise. aacrjournals.org
Role in the Microbiome and Immunity: The influence of the gut microbiome on host glycosylation patterns is an emerging area of research. Investigating how microbial metabolites and enzymes affect sLea expression and its role in immune modulation will be a fascinating avenue for future studies.
Q & A
Basic Research Questions
Q. What are the standard methodologies for chemically synthesizing 3'-Sialyl-Lewis-a tetrasaccharide?
- Methodological Answer : The synthesis involves four primary strategies (Figure 3 in ):
- Strategy 1 : Sequential glycosylation using glycal acceptors and sialyl chloride donors, with orthogonal protecting groups to control reactivity and stereoselectivity .
- Strategy 2 : Convergent assembly (AB + CD) of disaccharide building blocks, leveraging dimethyl(thiomethyl)sulfonium triflate (DMTST) for thioglycoside activation .
- Strategy 3 : Enzymatic approaches using recombinant fucosyltransferases and sialyltransferases to achieve regioselective modifications .
- Strategy 4 : Chemoenzymatic routes combining chemical synthesis of core structures with enzymatic addition of sialic acid and fucose residues .
- Key Considerations : Protecting group selection (e.g., benzylidene, acetyl) and donor types (e.g., thioglycosides, glycosyl chlorides) critically influence yield and stereochemistry .
Q. How is this compound detected and quantified in biological samples?
- Methodological Answer :
- Immunohistochemistry (IHC) : Monoclonal antibodies (e.g., CA19-9) are used to detect overexpression in tumor tissues, validated via competitive inhibition assays .
- Mass Spectrometry (MS) : High-resolution LC-MS/MS with collision-induced dissociation (CID) identifies structural motifs, often coupled with enzymatic digestion to release glycans .
- Glycan Microarrays : Screen for selectin binding using fluorescently labeled tetrasaccharides; specificity confirmed via surface plasmon resonance (SPR) .
Q. What role does 3'-Sialyl-Lewis-a play in cancer metastasis and immune evasion?
- Methodological Answer :
- In Vitro Adhesion Assays : Use transwell chambers coated with E-selectin to quantify tumor cell adhesion under shear stress, mimicking vascular environments .
- In Vivo Models : Murine xenografts with CRISPR-edited cells (e.g., FUT3/FUT6 knockouts) assess metastatic potential via bioluminescence imaging .
- Mechanistic Studies : Flow cytometry and RNA-seq identify upregulated glycosyltransferases (e.g., ST3GAL3, FUT3) in metastatic cell lines .
Advanced Research Questions
Q. What are the key challenges in achieving stereoselective sialylation during chemical synthesis?
- Methodological Answer :
- Stereochemical Control : Sialic acid’s C2 axial carboxylate group hinders α-linkage formation. Solutions include:
- Preactivation Protocol : Use sialyl phosphites/phosphoramidites with TMSOTf activation to stabilize oxocarbenium intermediates .
- Enzymatic Sialylation : Recombinant sialyltransferases (e.g., ST6GAL1) ensure α2,3-linkage specificity .
- Side Reactions : Competing hydrolysis or β-anomer formation minimized via low-temperature (-40°C) glycosylation .
- Case Study : Danishefsky’s 1992 synthesis achieved 70% yield via glycal iodination and aziridine ring-opening to install the 2-amino group .
Q. How can researchers resolve contradictory data on 3'-Sialyl-Lewis-a expression levels in pancreatic vs. colon cancers?
- Methodological Answer :
- Tissue-Specific Glycosylation : Use laser-capture microdissection to isolate epithelial vs. stromal compartments, followed by MALDI-TOF MS glycomics .
- Meta-Analysis : Pool IHC datasets (n > 500 patients) with standardized scoring (e.g., H-score) to account for inter-study variability .
- Functional Validation : CRISPR/Cas9 knockout of FUT3 in organoids demonstrates selective loss of 3'-Sialyl-Lewis-a in pancreatic but not colon cancer lines .
Q. What enzymatic and genetic mechanisms regulate 3'-Sialyl-Lewis-a biosynthesis in gastrointestinal cancers?
- Methodological Answer :
- Biosynthetic Pathway :
- Core Structure : Galβ1-3GlcNAc synthesized by β1,3-galactosyltransferases (B3GALT5).
- Sialylation : ST3GAL3 adds α2,3-sialic acid.
- Fucosylation : FUT3/FUT6 install α1,4-fucose .
- Genetic Studies :
- CRISPR Screens : Identify EXTL3 as critical for heparan sulfate (HS) chain initiation, indirectly modulating 3'-Sialyl-Lewis-a expression .
- ChIP-seq : FOXA1 transcription factor binds promoters of ST3GAL3/FUT3, linking hypoxia to glycan upregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
